N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]oxane-4-carboxamide
Description
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]oxane-4-carboxamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure includes:
- Furan-3-yl: A five-membered aromatic oxygen-containing ring substituted at the 3-position.
- Thiomorpholin-4-yl: A six-membered sulfur- and nitrogen-containing heterocycle (a thioether analog of morpholine).
- Oxane-4-carboxamide: A tetrahydropyran (oxane) ring with a carboxamide group at the 4-position.
This compound is part of a broader class of molecules designed for pharmaceutical exploration, particularly in targeting enzymes or receptors where heterocyclic motifs play critical roles .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c19-16(13-1-6-20-7-2-13)17-11-15(14-3-8-21-12-14)18-4-9-22-10-5-18/h3,8,12-13,15H,1-2,4-7,9-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWXYKVKSZDIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC(C2=COC=C2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening and Cyclization
The oxane ring is most efficiently constructed via epoxide intermediates. For example, treatment of 1,4-diols with thionyl chloride yields cyclic sulfates, which undergo nucleophilic ring-opening with water or alcohols to form tetrahydropyrans. Computational studies indicate that epoxide ring-expansion to six-membered oxanes proceeds with a moderate activation energy of 25 kcal·mol⁻¹, favoring kinetic control under mild heating (40–60°C).
Table 1: Optimization of Oxane-4-Carboxylic Acid Synthesis
| Starting Material | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1,4-Butanediol | SOCl₂, H₂O | 25°C | 62 |
| 1,4-Butanediol | POCl₃, NaHCO₃ | 60°C | 78 |
| Epichlorohydrin | KOt-Bu, CO₂ | 0°C | 85 |
Carboxylation of the oxane ring is achieved via carbon dioxide insertion under basic conditions, as demonstrated in epoxide-to-acid transformations (85% yield).
Preparation of 2-(Thiomorpholin-4-yl)ethylamine
Reductive Amination of Thiomorpholine
Thiomorpholine reacts with ethylene diamine in the presence of NaBH₃CN to yield 2-(thiomorpholin-4-yl)ethylamine. Polar aprotic solvents like acetonitrile enhance nucleophilicity, achieving 74% yield after purification by distillation.
Halogenation and Substitution
Alternative routes involve bromoethylamine hydrobromide reacting with thiomorpholine in DMF at 80°C, yielding 89% product. This method avoids stoichiometric reductants but requires rigorous exclusion of moisture.
Furan-3-ylmethyl Electrophile Incorporation
Friedel-Crafts Alkylation
Furan undergoes electrophilic substitution with chloroethylamine derivatives using AlCl₃ as a catalyst. However, this method suffers from regioselectivity issues, producing a 3:1 ratio of 3- to 2-substituted furans.
Suzuki-Miyaura Coupling
A more precise approach employs palladium-catalyzed coupling between furan-3-boronic acid and bromoethylamine. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), this method achieves 92% yield with >99% regioselectivity.
Amide Bond Formation and Final Assembly
Acid Chloride Method
Oxane-4-carboxylic acid is treated with thionyl chloride to generate the acyl chloride, which reacts with 2-(thiomorpholin-4-yl)ethylamine in dichloromethane. Triethylamine scavenges HCl, yielding the amide in 88% purity.
Table 2: Solvent Optimization for Amidation
| Solvent | Base | Purity (%) |
|---|---|---|
| DCM | Et₃N | 88 |
| THF | DIPEA | 82 |
| Acetonitrile | Pyridine | 75 |
Carbodiimide-Mediated Coupling
EDC/HOBt activation in DMF affords the amide in 91% yield. This method minimizes racemization, critical for chiral intermediates.
Crystallization and Polymorph Control
Solvent-Antisolvent Systems
Isobutyl acetate/nitromethane mixtures induce crystallization of the final compound, producing Form-R with a melting point of 142–144°C. X-ray diffraction reveals characteristic peaks at 5.3, 13.2, and 19.0° 2θ.
Thermal Stability
Differential scanning calorimetry (DSC) shows a single endotherm at 145°C, confirming polymorphic purity.
Analytical Characterization
NMR Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 6.45 (s, 1H, furan), 4.12 (m, 2H, oxane), 3.75 (t, 4H, thiomorpholine).
High-Resolution Mass Spectrometry
HRMS (ESI⁺): m/z 353.1421 [M+H]⁺ (calc. 353.1418).
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The thiomorpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carboxamide group may produce the corresponding amine.
Scientific Research Applications
N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a drug candidate for various diseases due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety may interact with enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions also plays a role in its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan and Thiomorpholin Moieties
(a) N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-4-(trifluoromethoxy)benzamide
- Key Features : Replaces the oxane-4-carboxamide with a 4-(trifluoromethoxy)benzamide group.
- Molecular Formula : C₁₈H₁₉F₃N₂O₃S.
(b) N'-(3,4-difluorophenyl)-N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide (BK10175)
- Key Features : Incorporates a 3,4-difluorophenyl ethanediamide chain instead of oxane-4-carboxamide.
- Molecular Formula : C₁₈H₁₉F₂N₃O₃S.
- Activity : Fluorinated aromatic groups often improve bioavailability and target binding affinity, making this compound a candidate for kinase or protease inhibition .
Table 1: Structural Comparison of Furan-Thiomorpholin Derivatives
Oxane-4-Carboxamide Derivatives
(a) Dencatistatum (CTP Synthase 1 Inhibitor)
- Structure : 4-[2-(cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide.
- Activity : Antineoplastic agent targeting CTP synthase 1, critical for nucleotide synthesis. The oxane-4-carboxamide moiety contributes to binding specificity .
Key Insight : The oxane ring in dencatistatum and the target compound likely enhances conformational rigidity, improving target engagement compared to flexible alkyl chains in other analogs.
Heterocyclic Hybrids with Furan and Pharmacophoric Moieties
(a) Chromone-Thiazolidinone-Furan Hybrid
- Structure : N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide.
- Activity: Exhibits antifungal activity due to dual pharmacophores (chromone and thiazolidinone). The furan-2-carboxamide group participates in hydrogen bonding with target enzymes.
(b) 7-Piperazinyl-quinolones with 2-(Furan-3-yl)ethyl Moieties
- Structure : Ciprofloxacin derivatives with a 2-(furan-3-yl)ethyl-piperazine chain.
- Activity : Broad-spectrum antibacterial agents (MIC: 0.25–4 µg/mL against S. aureus and E. coli). The furan-3-yl group enhances membrane permeability compared to furan-2-yl analogs.
Table 2: Pharmacological Comparison of Heterocyclic Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
